5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one
Description
General Significance of Oxazolidinones in Medicinal Chemistry and Organic Synthesis
The oxazolidinone scaffold, a five-membered heterocyclic ring containing both nitrogen and oxygen, is a cornerstone in modern medicinal chemistry and organic synthesis. nih.gov Among its isomers, the 2-oxazolidinone (B127357) structure is the most extensively investigated in drug discovery. rsc.org This class of compounds gained prominence with the advent of linezolid (B1675486), the first approved oxazolidinone antibiotic, which demonstrated a novel mechanism of action by inhibiting the initiation phase of bacterial protein synthesis. nih.govnih.govnih.gov This unique mode of action makes them effective against a wide array of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.govtoku-e.com
The versatility of the oxazolidinone ring extends beyond its antibacterial applications. The scaffold's ability to act as a bioisostere for groups like carbamates and amides, while offering greater metabolic stability, has spurred research into its potential in various therapeutic fields. nih.gov These include anticancer, antituberculosis, anti-inflammatory, and neurological applications. rsc.orgresearchgate.net In the realm of organic synthesis, oxazolidinones, particularly Evans oxazolidinones, are widely employed as chiral auxiliaries to achieve high levels of stereocontrol in asymmetric reactions. nih.govchemicalbook.com
Structural Characteristics and Nomenclature of 5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one
The compound this compound is a specific derivative of the 2-oxazolidinone core. Its nomenclature precisely describes its molecular architecture. The base of the molecule is the "oxazolidin-2-one" ring. At the 5th position of this ring, a "methyl" group is attached, which is in turn substituted with a "4-methoxyphenoxy" group.
Following the common nomenclature for this class, which is often described as aryl-5-(substituted) methyl-2-oxazolidinone, this compound fits the established pattern. nih.gov Its key structural features include the central heterocyclic ring responsible for the core activity of the class, and the specific side chain at the C-5 position which significantly influences its biological and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 86181-90-0 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| SMILES Code | O=C1OC(COC2=CC=C(OC)C=C2)CN1 |
Historical Development and Evolution of the Oxazolidinone Class in Academic Research
The history of oxazolidinones in academic and industrial research is a testament to the power of synthetic chemistry in addressing critical medical needs. nih.gov While early work on the scaffold existed, the class was propelled into the spotlight with the discovery of its potent antibacterial properties. The rise of antibiotic-resistant bacteria in the late 20th century created an urgent need for new classes of antibiotics. britannica.com
The discovery of linezolid by Pharmacia & Upjohn in 1996, and its subsequent FDA approval in 2000, marked a pivotal moment. nih.gov It was the first member of this new class of synthetic antibiotics to be commercialized. nih.govnih.gov The success of linezolid catalyzed extensive research efforts to discover new oxazolidinone agents with improved properties. nih.gov This led to the development of second-generation compounds like tedizolid (B1663884), which was approved by the FDA in 2014. nih.gov Research has also identified oxazolidinones with potential against tuberculosis, such as sutezolid (B1681842) and AZD5847. nih.gov Over the past decades, the research focus has broadened from solely antibacterial applications to exploring the scaffold's potential in treating a multitude of other diseases. rsc.orgresearchgate.net
Overview of Research Trajectories for 5-Substituted Oxazolidinone Derivatives
Research into 5-substituted oxazolidinone derivatives has been a particularly fertile area of investigation, as modifications at this position are critical for modulating biological activity. nih.govnih.gov Initial structure-activity relationship (SAR) studies suggested that a C-5-acetamidomethyl functionality was a key requirement for optimal antimicrobial activity. nih.gov
However, subsequent research has demonstrated that a wide variety of substituents at the C-5 position can lead to potent compounds. For instance, the introduction of a C-5 triazole substitution has been identified as a new structural alternative for achieving potent antibacterial activity. nih.gov The design of second-generation oxazolidinones like tedizolid involved significant modifications to the C-5 side chain to enhance potency and spectrum of activity. nih.govnih.gov
Current research continues to explore diverse C-5 modifications, including the synthesis of derivatives with fused heterocyclic rings. nih.gov These investigations aim to improve efficacy against both Gram-positive and Gram-negative bacteria, overcome emerging resistance mechanisms, and expand the therapeutic applications of the oxazolidinone class. nih.govnih.gov The synthesis of enantiomerically pure 5-functionalized oxazolidinones from chiral aziridines represents another important trajectory, allowing for precise control over stereochemistry, which is often crucial for biological activity. bioorg.org
Table 2: Key Oxazolidinone Compounds in Research and Development
| Compound | Key Research Finding/Status |
|---|---|
| Linezolid | First FDA-approved oxazolidinone antibiotic (2000). nih.gov |
| Tedizolid | Second-generation oxazolidinone, FDA approved in 2014. nih.gov |
| Sutezolid | Investigated for its antitubercular properties, completed Phase 1 studies. nih.gov |
| Radezolid | Underwent Phase 2 studies for skin infections and pneumonia. nih.gov |
| AZD5847 | Investigated as an antitubercular compound, completed Phase 1 studies. nih.gov |
| Zoliflodacin (ETX0914) | A structurally distinct oxazolidinone with activity against Gram-negative bacteria. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-8-2-4-9(5-3-8)15-7-10-6-12-11(13)16-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZDEEHEJPYXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258516 | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86181-90-0 | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86181-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of Oxazolidinone Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unique insights into the chemical environment of each nucleus.
For 5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons in the oxazolidinone ring, the methoxy (B1213986) group, the aromatic ring, and the methylene (B1212753) bridge. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the 4-methoxyphenyl (B3050149) group would typically appear in the downfield region (around 6.8-7.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy group protons would present as a sharp singlet further upfield. The protons on the oxazolidinone ring and the methylene bridge would show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons, providing valuable information about their connectivity.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the oxazolidinone ring is characteristically found at a low field (highly deshielded), typically in the range of 150-160 ppm. The carbons of the aromatic ring will resonate in the 114-160 ppm region, with the carbon attached to the oxygen being the most deshielded. The carbon of the methoxy group is expected around 55 ppm. The carbons of the oxazolidinone ring and the methylene bridge will appear at intermediate chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C-H) | 6.8 - 7.0 | Multiplet |
| Oxazolidinone (CH) | 4.5 - 5.0 | Multiplet |
| Methylene (O-CH₂) | 4.0 - 4.3 | Multiplet |
| Oxazolidinone (N-CH₂) | 3.5 - 3.8 | Multiplet |
| Methoxy (O-CH₃) | ~3.8 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 155 - 160 |
| Aromatic (C-O) | 150 - 155 |
| Aromatic (C-H) | 114 - 120 |
| Oxazolidinone (CH-O) | 70 - 80 |
| Methylene (O-CH₂) | 65 - 75 |
| Methoxy (O-CH₃) | ~55 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₁₁H₁₃NO₄), the calculated molecular weight is 223.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 223.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of this compound would likely proceed through the cleavage of its weaker bonds. Common fragmentation pathways for related structures involve the loss of the methoxy group, cleavage of the ether linkage, and fragmentation of the oxazolidinone ring. The identification of these fragment ions allows for the confirmation of the compound's structure.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure |
|---|---|
| 223 | [M]⁺ |
| 192 | [M - OCH₃]⁺ |
| 123 | [HOC₆H₄OCH₂]⁺ |
| 108 | [HOC₆H₄O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include a strong band for the carbonyl (C=O) stretching of the cyclic carbamate (B1207046) (oxazolidinone ring), typically appearing around 1750 cm⁻¹. The N-H stretching vibration of the secondary amine within the ring would be observed as a band in the region of 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage would produce strong bands in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C=C stretching of the aromatic ring would give rise to absorptions in the 1600-1450 cm⁻¹ range.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (oxazolidinone) | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=O (oxazolidinone) | Stretch | ~1750 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach for purity assessment.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By analyzing a sample and comparing the peak area of the main component to any impurity peaks, the purity of the compound can be accurately determined. The use of a UV detector is suitable for this compound due to the presence of the chromophoric aromatic ring. The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. nih.gov
While a specific, validated HPLC method for this compound is not detailed in the readily available literature, methods for other oxazolidinone derivatives typically employ C18 columns with mobile phases consisting of acetonitrile/water or methanol/water mixtures, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. nih.gov
Table 5: General RP-HPLC Conditions for the Analysis of Oxazolidinone Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution |
| Detector | UV at a wavelength corresponding to the analyte's maximum absorbance |
| Flow Rate | 0.5 - 1.5 mL/min |
Biological Activities and Preclinical Pharmacological Profiles of the Oxazolidinone Scaffold
Antimicrobial Properties
Oxazolidinones represent a critical class of antimicrobial agents, primarily due to their unique mechanism of action which involves the inhibition of bacterial protein synthesis at the initiation phase. researchgate.netnih.gov This mechanism circumvents cross-resistance with many other classes of antibiotics, making them effective against multi-drug-resistant pathogens. researchgate.netnih.gov
The hallmark of the oxazolidinone class is its exceptional efficacy against a wide spectrum of Gram-positive bacteria. researchgate.netnih.gov This includes notoriously difficult-to-treat, multi-drug-resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.govacs.org Marketed drugs like Linezolid (B1675486) and Tedizolid (B1663884) are cornerstones in treating severe infections caused by these pathogens. researchgate.netnih.gov
The core structure of oxazolidinones allows for extensive modification, particularly at the C-5 position, to enhance antibacterial potency and spectrum. acs.orgnih.gov Research has shown that replacing the conventional C-5 acetamidomethyl group with other substituents, such as a triazole, can yield compounds with potent activity comparable to or exceeding that of linezolid and vancomycin (B549263) against resistant Gram-positive strains. nih.gov For instance, the compound (R)-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one demonstrated activity against MRSA clinical isolates. mdpi.com
While oxazolidinones are celebrated for their Gram-positive activity, their efficacy against Gram-negative bacteria has traditionally been limited. However, recent research has focused on modifying the oxazolidinone scaffold to broaden its spectrum. Certain derivatives have shown promising activity against Gram-negative organisms like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. rsc.orgnih.gov For example, an oxazolidinone derivative, compound 45, which acts as an LpxC inhibitor, displayed significant potency against P. aeruginosa. nih.gov Another derivative, compound 7g, also showed notable effectiveness against E. coli and P. aeruginosa. nih.gov
Table 1: Antibacterial Activity of Selected Oxazolidinone Derivatives
| Compound | Organism | Strain | MIC (μg/mL) | Reference |
| Linezolid | S. aureus (MRSA) | - | 1-2 | acs.org |
| Linezolid | E. faecalis | - | - | rsc.org |
| Tedizolid | S. aureus | MSSA 6850 | 0.25 | nih.gov |
| Compound 18 | S. aureus (MRSA) | 6 strains | 0.25-1.0 | nih.gov |
| Compound 18 | S. epidermidis (MRSE) | 5 strains | 0.25-1.0 | nih.gov |
| Compound 45 | E. coli | ATCC 25922 | 0.125 | nih.gov |
| Compound 45 | P. aeruginosa | ATCC 27853 | 0.5 | nih.gov |
| Compound 46 | E. coli | TG1, KAM3 | <0.016 | rsc.orgnih.gov |
| PH-027 | S. aureus (MRSA) | - | Potent | nih.gov |
| 7a | S. aureus (MRSA) | 12 clinical isolates | 6.6 | mdpi.com |
MIC: Minimum Inhibitory Concentration
The versatility of the oxazolidinone scaffold extends to antifungal applications. rsc.org Various synthetic derivatives have been developed and screened for their activity against a range of fungal pathogens. rsc.org Studies have shown that novel oxazolidinone-linked 1,2,3-triazole derivatives possess significant antifungal properties against both yeast species and filamentous fungi. rsc.orgcore.ac.uk
For example, certain derivatives exhibited excellent activity against Candida glabrata, with minimum inhibitory concentration (MIC) values superior to the standard antifungal drug itraconazole. rsc.org Specifically, compounds 4d, 4h, and 4k were highly effective against C. glabrata. rsc.orgcore.ac.uk Compound 4k also displayed potent activity against Mucor hiemalis, while another derivative, 7a, was effective against Aspergillus niger and Candida albicans. nih.govrsc.org These findings underscore the potential for developing new classes of antifungal agents based on the oxazolidinone core.
Table 2: Antifungal Activity of Selected Oxazolidinone Derivatives
| Compound | Fungal Species | Strain | MIC (μg/mL) | Reference |
| Compound 4d | Candida glabrata | ATCC-34138 | 0.12 | rsc.orgcore.ac.uk |
| Compound 4h | Candida glabrata | ATCC-34138 | 0.25 | rsc.orgcore.ac.uk |
| Compound 4k | Candida glabrata | ATCC-34138 | 0.12 | rsc.orgcore.ac.uk |
| Compound 4d | Trichosporon cutaneum | ATCC-28592 | 2 | rsc.orgcore.ac.uk |
| Compound 4k | Mucor hiemalis | ATCC-8690 | 2 | rsc.orgcore.ac.uk |
| Compound 7a | Aspergillus niger | - | 50 | nih.gov |
| Compound 7a | Candida albicans | - | 100 | nih.gov |
| Itraconazole (Control) | Candida glabrata | ATCC-34138 | 1 | rsc.orgcore.ac.uk |
MIC: Minimum Inhibitory Concentration
Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotic treatments and are a major cause of chronic infections. nih.govsemanticscholar.org The oxazolidinone scaffold has demonstrated significant potential in combating these resilient bacterial forms. Both clinically approved drugs, linezolid and tedizolid, have been shown to inhibit biofilm formation and, to a lesser extent, eradicate established biofilms. nih.govsemanticscholar.org
Tedizolid has been reported to be four times more potent than linezolid at inhibiting biofilm formation in S. aureus. nih.gov At sub-inhibitory concentrations, both compounds were effective at preventing biofilm development, with tedizolid showing a greater effect. nih.gov Studies using scanning electron microscopy (SEM) have confirmed that linezolid treatment can lead to a significant reduction in mature MRSA biofilms. semanticscholar.org The ability of oxazolidinones to interfere with biofilm formation represents a crucial therapeutic advantage, offering a strategy to tackle persistent and difficult-to-treat infections. semanticscholar.org
Neurological Activities
Beyond their well-established antimicrobial roles, oxazolidinone derivatives have been explored for their potential activities within the central nervous system (CNS). rsc.org
CNS depressants are substances that slow down the normal functioning of the brain and spinal cord, leading to effects such as relaxation and drowsiness. adf.org.au The oxazolidinone scaffold has been investigated for such properties. Early research identified 5-(2-Aminoethyl)-2-oxazolidinones as having CNS depressant activity. nih.gov Furthermore, a patent was issued for a pharmaceutical composition containing a 5-morpholinomethyl-3-(4-chlorobenzylideneamine)-2-oxazolidinone for its use in treating CNS disorders. nih.gov While this area is less explored than the antimicrobial applications, these findings indicate that the oxazolidinone structure can be tailored to interact with neurological targets.
Skeletal muscle relaxants are drugs that affect skeletal muscle function to decrease muscle tone and alleviate symptoms like muscle spasms and pain. wikipedia.org These agents can act either centrally, within the brain or spinal cord, or peripherally at the muscle fibers. drugs.com While the oxazolidinone scaffold is not primarily known for this activity, the broad pharmacological potential of heterocyclic compounds means that such properties could be engineered through specific structural modifications. The general depressant effects observed in some oxazolidinone derivatives suggest a potential, though not yet extensively documented, for influencing muscle excitability. nih.gov Currently, detailed preclinical data focusing specifically on the skeletal muscle relaxant properties of the oxazolidinone scaffold, including 5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one, is limited in publicly available research.
Anxiolytic Potentials
The oxazolidinone scaffold has been investigated for its potential in modulating anxiety-related behaviors. While direct studies on this compound are not extensively available, research on related structures suggests a possible role in anxiolysis. For instance, some synthetic flavone (B191248) derivatives containing methoxy (B1213986) groups have demonstrated anxiolytic-like activity in animal models, and this action is thought to be mediated through the GABAergic and serotonergic systems nih.gov. The structural similarities between these compounds and the methoxyphenyl moiety of the target compound suggest a potential avenue for future investigation into its anxiolytic effects. It is important to note that the anxiolytic potential of the broader class of oxazolidinones is an area of ongoing research, with various derivatives being explored for their activity researchgate.net.
Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulation
Metabotropic glutamate receptors (mGluRs) are crucial for modulating synaptic plasticity and neuronal excitability, making them attractive targets for various central nervous system disorders nih.gov. The oxazolidinone framework has been identified as a key component in the development of allosteric modulators of mGluR5 nih.govresearchgate.net. These modulators can fine-tune the receptor's response to glutamate, offering a more nuanced approach to therapeutic intervention. While specific data on the interaction of this compound with mGluRs is not available, the established activity of other oxazolidinone-based compounds highlights the potential of this chemical class to modulate mGluR signaling nih.govresearchgate.net. Further research is necessary to determine if this specific derivative exhibits any activity at these receptors.
Monoamine Oxidase (MAO) Inhibitory Activity
Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters, and its inhibition can have therapeutic effects in depression and neurodegenerative diseases nih.gov. Certain oxazolidinone derivatives have been identified as potent inhibitors of MAO. For example, some 5-(azole)methyl oxazolidinones have been evaluated for their MAO-A and MAO-B inhibitory activity nih.gov. Another oxazolidinone, MD780515, has been characterized as a reversible and specific inhibitor of MAO-A nih.gov. The structural relationship between these active compounds and this compound suggests that it may also possess MAO inhibitory properties. However, without direct experimental evidence, this remains a hypothesis.
| Compound/Class | Target | Activity |
| 5-(azole)methyl oxazolidinones | MAO-A, MAO-B | Weak to moderate inhibition nih.gov |
| MD780515 | MAO-A | Potent, reversible, and specific inhibition nih.gov |
| (S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-one | MAO-B | Selective and reversible inhibition nih.gov |
Antiproliferative and Anticancer Potentials
The oxazolidinone scaffold has emerged as a promising framework for the development of novel anticancer agents. Various derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines nih.govnih.gov. Studies on 5-(carbamoylmethylene)-oxazolidin-2-ones have shown their ability to induce apoptosis in breast and cervical cancer cells nih.gov. The mechanism of action for some of these compounds involves the induction of reactive oxygen species (ROS) and mitochondrial dysfunction nih.gov. While there is no specific data on the anticancer potential of this compound, the consistent antiproliferative activity observed in other 5-substituted oxazolidin-2-ones suggests that this could be a fruitful area for future research nih.govnih.gov.
| Compound Class | Activity |
| Methoxyphenol derivatives | Antioxidant researchgate.net |
| Flavonoids and Phenolic Compounds | Free radical scavenging, metal chelating nih.gov |
Molecular Mechanisms of Action of Oxazolidinone Compounds
Ribosomal Inhibition in Bacterial Protein Synthesis
A primary and well-characterized mechanism of action for many oxazolidinone compounds is the inhibition of bacterial protein synthesis. This activity is crucial for their antibacterial effects. It is important to note that while this is a hallmark of the oxazolidinone class, specific studies confirming this mechanism for 5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one are not extensively available in the public domain.
Binding to the 23S rRNA of the 50S Ribosomal Subunit
Oxazolidinones exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 50S ribosomal subunit, which is the larger of the two ribosomal subunits. The binding site is located on the 23S ribosomal RNA (rRNA), a key component of the 50S subunit.
This interaction is unique among protein synthesis inhibitors and occurs at the peptidyl transferase center (PTC), the active site of the ribosome where peptide bond formation takes place. The binding of oxazolidinones to this site physically obstructs the proper positioning of transfer RNA (tRNA) molecules, which are responsible for carrying amino acids to the ribosome.
Table 1: Key Ribosomal Interactions of Oxazolidinone Compounds
| Ribosomal Component | Binding Site/Interaction | Consequence |
| 50S Subunit | Peptidyl Transferase Center (PTC) on 23S rRNA | Steric hindrance |
| A-site | Overlaps with aminoacyl-tRNA binding site | Prevents tRNA binding |
| P-site | Distorts the binding of the initiator fMet-tRNA | Inhibits formation of the initiation complex |
This table presents generalized data for the oxazolidinone class of compounds. Specific binding affinities for this compound have not been detailed in the available literature.
Mechanisms Underlying CNS Modulation
Certain oxazolidinone compounds have been observed to exert effects on the central nervous system (CNS). This is often linked to their ability to inhibit monoamine oxidase (MAO) enzymes. Specific data on the CNS modulation of this compound is not currently available. The following sections describe the general mechanisms by which oxazolidinones can influence the CNS.
Inhibition of Neuron Transmission
By inhibiting MAO enzymes, oxazolidinone compounds can lead to an increase in the levels of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the synaptic cleft. These neurotransmitters are crucial for signaling between neurons. An elevation in their concentration can modulate neuronal transmission, leading to a variety of CNS effects.
Target Receptor Engagement in the Central Nervous System
The increased availability of monoamine neurotransmitters due to MAO inhibition results in enhanced stimulation of their respective postsynaptic receptors. For example, elevated serotonin levels can lead to increased activation of serotonin receptors, which are widely distributed throughout the brain and are involved in regulating mood, appetite, and sleep. Similarly, increased levels of norepinephrine and dopamine can impact adrenergic and dopaminergic signaling, respectively, influencing alertness, focus, and motor control.
Elucidation of Enzyme Inhibition Pathways (e.g., MAO)
The inhibition of monoamine oxidase (MAO) is a known characteristic of some oxazolidinone derivatives. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters. There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.
Research has indicated that the oxazolidinone scaffold can be designed to selectively inhibit one or both of these isoforms. The inhibitory activity is dependent on the specific chemical structure of the compound. A 2022 publication in the Journal of Enzyme Inhibition and Medicinal Chemistry suggests that this compound possesses enzyme-inhibiting properties. However, the specific details of this study, including the target enzymes and the potency of inhibition, are not widely accessible.
Table 2: General MAO Inhibition Profile of a Representative Oxazolidinone (Linezolid)
| Enzyme | Inhibition | Potency (Ki) |
| MAO-A | Reversible, non-selective | Micromolar range |
| MAO-B | Reversible, non-selective | Micromolar range |
This table provides general data for the well-studied oxazolidinone, linezolid (B1675486), and is for illustrative purposes. The specific MAO inhibition profile of this compound may differ.
Structure Activity Relationship Sar and Structure Uptake Relationship Sur Studies
General SAR of the Oxazolidinone Chemotype
The fundamental pharmacophore of the oxazolidinone class of antibiotics consists of the 3-aryl-2-oxooxazolidine ring system. nih.govnih.gov Early structure-activity relationship (SAR) studies identified several essential structural components required for potent antibacterial activity. chemrxiv.org The oxazolidinone ring itself, designated as the A-ring, is a critical element. Attached to the nitrogen at the 3-position is an aryl ring system (B-ring), which is also vital for activity. nih.gov
Role of the Substituent at the C-5 Position
The substituent at the C-5 position of the oxazolidinone ring is a key modulator of antibacterial potency. The archetypal oxazolidinone, linezolid (B1675486), possesses a C-5 acetamidomethyl group, which was initially considered optimal for activity. nih.gov However, subsequent research has demonstrated that a variety of other substituents at this position can maintain or even enhance antibacterial efficacy, particularly against resistant strains. nih.govnih.gov
These alternative C-5 side chains include hydroxymethyl and 1,2,3-triazole groups. nih.gov The exploration of diverse functionalities at this position has been a major focus of research aimed at overcoming linezolid resistance and broadening the antibacterial spectrum. nih.govnih.gov
The introduction of an aryloxymethyl moiety at the C-5 position, as seen in 5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one, represents a significant modification from the traditional acetamidomethyl side chain. This structural change introduces a flexible ether linkage and an aromatic ring, which can engage in different interactions within the ribosomal binding pocket. While specific data for the 4-methoxyphenoxy derivative is not extensively available in comparative tables, studies on related compounds with C-5 methylene (B1212753) O-linked heterocyclic side chains have shown that this class can exhibit potent antibacterial activity. nih.gov
The stereochemistry at the C-5 position of the oxazolidinone ring is crucial for antibacterial activity. It is well-established that the (S)-configuration at C-5 is essential for the potent biological activity of this class of compounds. nih.govnih.gov This specific spatial arrangement correctly orients the C-5 side chain within the peptidyl transferase center of the bacterial ribosome, allowing for optimal interaction with the target site. The (R)-enantiomer is typically significantly less active or inactive. Therefore, for this compound, the (S)-stereoisomer is the biologically active form.
Effects of Substituents on the Aromatic Ring
Substituents on the aromatic ring of the C-5 aryloxymethyl moiety can significantly modulate the antibacterial activity. In the case of this compound, the key substituent is the methoxy (B1213986) group at the 4-position of the phenyl ring. Electron-donating groups, such as a methoxy group, can influence the electronic properties of the aromatic ring and its ability to interact with the ribosomal target.
To illustrate the impact of aromatic ring substituents on antibacterial activity in a related class of compounds, the following interactive table presents Minimum Inhibitory Concentration (MIC) data for a series of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives against Staphylococcus aureus.
| Substituent (at 4'-position) | Hammett's Constant (σp) | Antibacterial Activity (Inhibition Zone in mm) |
| OCH₃ | -0.27 | 15 |
| CH₃ | -0.17 | 17 |
| H | 0.00 | 19 |
| Cl | 0.23 | 21 |
| NO₂ | 0.78 | 25 |
Data adapted from a study on phenylazo-thioxothiazolidinones, illustrating the principle of substituent effects on antibacterial activity.
This table demonstrates a trend where electron-withdrawing groups enhance activity in this particular series, highlighting the importance of substituent electronic effects.
Impact of Modifications to the Oxazolidinone Nitrogen (N-3)
The substituent on the nitrogen atom at the 3-position of the oxazolidinone ring is a critical determinant of antibacterial activity. This position is typically occupied by a substituted phenyl ring. The nature of the substituents on this ring can profoundly influence the compound's potency and spectrum of activity. A fluorine atom at the 3-position of this phenyl ring is a common feature in many potent oxazolidinones, as it is known to enhance antibacterial activity.
Further modifications to the para-substituent on the N-phenyl ring have led to the development of second-generation oxazolidinones with improved properties. These modifications often involve the introduction of larger, sometimes heterocyclic, moieties that can form additional interactions with the ribosomal target.
Structure-Uptake Relationships (SUR) in Bacterial Permeation and Efflux
For an antibiotic to be effective, it must not only bind to its target but also be able to penetrate the bacterial cell envelope and avoid being expelled by efflux pumps. The relationship between a compound's chemical structure and its ability to be taken up by and retained within bacteria is known as the Structure-Uptake Relationship (SUR).
The physicochemical properties of an oxazolidinone, such as its lipophilicity, polarity, and size, play a crucial role in its ability to cross the bacterial cell membrane. For Gram-positive bacteria, the cell wall is generally more permeable to small molecules than the multi-layered envelope of Gram-negative bacteria.
Permeation Across Bacterial Outer Membranes
There is currently no specific data available in the scientific literature detailing the permeation of this compound across the outer membranes of bacteria.
General studies on the oxazolidinone class indicate that modifications to the C-5 side chain, where the (4-methoxyphenoxy)methyl group is located in the compound of interest, can significantly influence antibacterial activity. However, without specific experimental data, any discussion on how the methoxyphenoxy moiety affects the molecule's physicochemical properties—such as polarity, size, and charge distribution—and its subsequent ability to traverse the lipid bilayer or porin channels of the bacterial outer membrane would be purely speculative.
Susceptibility to Efflux Pumps
Similarly, there is a lack of specific research findings on the susceptibility of this compound to bacterial efflux pumps.
Efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) superfamily, are a primary mechanism of multidrug resistance in Gram-negative bacteria. The ability of a compound to be recognized and transported by these pumps is a critical determinant of its efficacy. Structure-activity relationship studies on other oxazolidinones have demonstrated that alterations in their chemical structure can impact their interaction with efflux pumps. However, without dedicated studies on this compound, it is not possible to provide data on its specific susceptibility to efflux systems such as AcrAB-TolC in Escherichia coli or MexAB-OprM in Pseudomonas aeruginosa.
Computational Chemistry and Molecular Modeling in Oxazolidinone Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In oxazolidinone research, docking studies are crucial for understanding how these compounds interact with their biological targets, most notably the bacterial ribosome.
Researchers utilize molecular docking to investigate the binding modes of oxazolidinone derivatives within the 50S ribosomal subunit, which is their primary mechanism of antibacterial action. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the oxazolidinone molecule and the nucleotides of the ribosomal RNA. For instance, docking studies on various oxazolidinone analogs have elucidated the importance of the N-phenyl group and the C-5 side chain in establishing critical contacts within the binding pocket. researchgate.net A comparative assessment of different docking programs has been conducted to determine their accuracy in predicting the binding modes of ribosomal oxazolidinone antibacterial agents. mdpi.commdpi.comflinders.edu.au
A typical molecular docking study involves the following steps:
Preparation of the receptor: The three-dimensional structure of the biological target (e.g., the bacterial ribosome) is obtained from a protein data bank.
Preparation of the ligand: The 3D structure of the oxazolidinone derivative is generated and optimized.
Docking simulation: A docking algorithm is used to explore various possible binding poses of the ligand within the receptor's active site.
Scoring and analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions.
| Parameter | Description | Relevance in Oxazolidinone Research |
| Binding Affinity | Estimated free energy of binding (e.g., in kcal/mol). | Predicts the strength of the interaction between the oxazolidinone and its target. |
| Binding Pose | The predicted orientation and conformation of the ligand in the binding site. | Reveals how the molecule fits into the target and which functional groups are involved in binding. |
| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions. | Identifies the crucial molecular determinants for biological activity. |
In Silico Prediction of Biological Activities and ADME Properties
In silico methods are widely used to predict the biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, including oxazolidinone derivatives. These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. nih.gov
| ADME Property | Predicted Parameter | Significance for Oxazolidinone Drug Development |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Predicts the extent to which the compound will be absorbed after oral administration. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Indicates the potential for central nervous system side effects and the fraction of the drug that will be available to exert its effect. |
| Metabolism | Cytochrome P450 (CYP) inhibition/induction | Predicts potential drug-drug interactions and the metabolic stability of the compound. |
| Excretion | Renal clearance, Total clearance | Estimates how the compound will be eliminated from the body. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of oxazolidinone derivatives is essential for understanding their three-dimensional structure and how it influences their biological activity. The oxazolidinone ring can adopt different conformations, and the orientation of the substituents can significantly impact target binding. nih.gov Computational methods, such as quantum mechanics calculations and molecular mechanics, are used to determine the preferred conformations of these molecules in different environments. mdpi.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interactions. nih.gov An MD simulation calculates the motion of atoms over time, allowing researchers to observe the stability of the ligand-receptor complex and the flexibility of both the ligand and the target. In the context of oxazolidinones, MD simulations can be used to:
Assess the stability of the binding pose predicted by molecular docking.
Investigate the role of water molecules in the binding site.
Explore conformational changes in the ribosome upon ligand binding.
Estimate the binding free energy with higher accuracy than docking scores.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For oxazolidinones, QSAR models can be developed to predict their antibacterial potency based on various molecular descriptors. nih.govderpharmachemica.com
The development of a QSAR model typically involves:
Data Set Preparation: A series of oxazolidinone analogs with their experimentally determined biological activities (e.g., Minimum Inhibitory Concentration or MIC values) is compiled. nih.govderpharmachemica.com
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, and quantum chemical parameters), are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Once a reliable QSAR model is established, it can be used to predict the activity of newly designed oxazolidinone derivatives, thereby prioritizing the synthesis of the most promising candidates.
| QSAR Model Type | Descriptors Used | Application in Oxazolidinone Research |
| 2D-QSAR | Based on the 2D representation of the molecule (e.g., connectivity indices, physicochemical properties). | To establish general relationships between structural features and activity. |
| 3D-QSAR (CoMFA, CoMSIA) | Based on the 3D structure and molecular fields (steric, electrostatic, hydrophobic). nih.gov | To provide a 3D map of the structural requirements for high activity, guiding the design of more potent analogs. |
| HQSAR (Hologram QSAR) | Based on fragment counts from the 2D structure. | To quickly screen large virtual libraries of oxazolidinone derivatives. |
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Oxazolidinone Analogues
The rational design of new analogues based on the 5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one scaffold is guided by extensive structure-activity relationship (SAR) studies performed on the broader oxazolidinone class. kcl.ac.uk The antibacterial potency of these compounds is known to be highly dependent on the nature of the substituents at various positions of the core structure. nih.gov
Key areas for modification include:
The N-phenyl (B) ring: The substitution pattern on this ring is critical. While a 3-fluorophenyl group is common, as seen in Linezolid (B1675486), exploring alternative substitutions could modulate antibacterial activity and reduce potential off-target effects.
The C-5 side chain (A-ring substituent): The (4-methoxyphenoxy)methyl group is a key feature. Modifications to the methoxy (B1213986) group or the phenyl ring itself could optimize interactions with the ribosomal binding site. SAR studies have shown that this position is highly influential on the compound's function, with smaller, non-polar fragments generally being well-tolerated. kcl.ac.uk Replacing the carbonyl oxygen with a thiocarbonyl sulfur has been shown in some analogues to enhance in-vitro activity. nih.gov
The C- and D-rings: The addition of further heterocyclic rings, often termed C- and D-rings, has been a successful strategy in developing second-generation oxazolidinones. nih.gov These additions can form new interactions within the peptidyl transferase center of the ribosome, potentially increasing potency against both susceptible and resistant bacterial strains. nih.gov
Computational modeling and co-crystal structures of existing oxazolidinones with the bacterial ribosome provide a roadmap for these design efforts. By understanding the precise interactions at the molecular level, researchers can rationally design novel analogues of this compound with improved pharmacological profiles.
| Structural Component | SAR Implication for Rational Design | Potential Modification Strategy |
| N-phenyl (B) ring | Influences potency and potential toxicity. | Introduce alternative halogen or small alkyl groups. |
| C-5 Side Chain | Critical for ribosomal binding and activity. | Modify the methoxy substituent; explore bioisosteric replacements for the phenoxy group. |
| Oxazolidinone Core | Essential pharmacophore. | Replacement of carbonyl with thiocarbonyl; introduction of substituents at C-4. |
| C/D Rings | Can enhance potency and overcome resistance. | Add heterocyclic rings like triazoles, tetrazoles, or oxadiazoles. nih.gov |
Strategies to Overcome Mechanisms of Resistance
The clinical utility of oxazolidinones is threatened by the emergence of bacterial resistance. The primary mechanisms involve mutations in the 23S rRNA, which alters the drug's binding site on the ribosome, and the acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene, which methylates an adenine (B156593) nucleotide (A2503) in the binding pocket. nih.gov Another significant challenge, particularly for extending the spectrum to Gram-negative bacteria, is the presence of efflux pumps that actively remove the drug from the bacterial cell. nih.gov
Future research focused on this compound should incorporate strategies to circumvent these resistance mechanisms:
Circumventing Ribosomal Mutations: The design of analogues that can accommodate changes in the binding site is crucial. This can be achieved by creating molecules with conformational flexibility or by targeting more highly conserved regions of the ribosome. nih.gov Optimizing the C- and D-ring structures can lead to additional interactions with the ribosome, helping to maintain binding affinity even when mutations are present. nih.gov
Overcoming Cfr-Mediated Resistance: The C-5 substituent plays a key role in sensitivity to cfr methylation. Analogues with bulky acetamide (B32628) groups, like Linezolid, show reduced activity against cfr-positive strains due to steric hindrance with the methylated A2503. nih.gov The phenoxymethyl (B101242) group of this compound may offer a different steric and electronic profile. Designing analogues with smaller or electronically distinct C-5 side chains, such as hydroxymethyl or triazole groups, has been shown to retain activity against cfr-mediated resistance. nih.gov
Inhibiting Efflux Pumps: One strategy to overcome efflux is to design hybrid molecules that combine the oxazolidinone pharmacophore with an efflux pump inhibitor (EPI). Another approach involves modifying the physicochemical properties of the oxazolidinone derivative to reduce its recognition by efflux pumps, for example, by altering its charge or lipophilicity. nih.govnih.gov
Exploration of Novel Therapeutic Indications Beyond Current Applications
The versatility of the oxazolidinone scaffold extends beyond its antibacterial properties, opening up numerous avenues for future therapeutic applications. rsc.org The structural features that make it a successful antibacterial agent—namely its ability to fit into well-defined biological pockets and its metabolic stability—also make it an attractive starting point for developing drugs for other diseases. nih.gov
Anticancer Activity: Several studies have highlighted the potential of oxazolidinone derivatives as anticancer agents. researchgate.net For instance, certain thiazolidinone compounds, which are structurally related, have shown the ability to induce apoptosis in human leukemia cells. nih.gov A study on 5-(carbamoylmethylene)-oxazolidin-2-ones demonstrated that these compounds can inhibit the proliferation of breast and cervical cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov This suggests that derivatives of this compound could be rationally designed to target cancer-specific pathways.
Anti-inflammatory Properties: The search for novel anti-inflammatory drugs is ongoing, with a focus on agents that can dually inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). epa.gov The development of multi-targeted thiazole (B1198619) and thiazolidene derivatives for this purpose indicates that heterocyclic scaffolds, including the oxazolidinone core, are viable templates for creating new anti-inflammatory therapies with potentially improved safety profiles. epa.gov
Antituberculosis Activity: The oxazolidinone class has already shown promise in treating drug-resistant tuberculosis (TB). nih.gov Several next-generation oxazolidinones are currently in clinical trials specifically for this indication. The this compound structure could serve as a template for developing novel analogues with enhanced activity against Mycobacterium tuberculosis.
| Therapeutic Area | Potential Mechanism/Target | Supporting Evidence from Related Scaffolds |
| Oncology | Induction of apoptosis, ROS generation, mitochondrial dysfunction | 5-(carbamoylmethylene)-oxazolidin-2-ones show activity against MCF-7 and HeLa cells. nih.gov |
| Inflammation | Dual inhibition of COX-2 and 5-LOX enzymes | Thiazole and thiazolidene derivatives have been developed as dual inhibitors. epa.gov |
| Tuberculosis | Inhibition of mycobacterial protein synthesis | Several oxazolidinone analogues are in clinical trials for TB. nih.gov |
Development of Advanced Synthetic Methodologies for Scalable Production
The translation of a promising compound from the laboratory to the clinic requires robust, efficient, and scalable synthetic methodologies. While numerous methods exist for constructing the oxazolidinone ring, future research should focus on developing advanced syntheses for this compound and its derivatives that are cost-effective and environmentally friendly.
Current synthetic strategies often rely on multi-step processes. Future advancements could include:
Catalytic Methods: The use of transition metal catalysts (e.g., palladium, copper) for N-arylation reactions to form the N-phenyl bond is an established method. nih.gov Further research into more efficient and greener catalysts could improve yields and reduce waste.
One-Pot Syntheses: Developing one-pot or tandem reactions where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates can significantly improve efficiency and reduce production costs.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process could be a key step towards industrial-scale production.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds like oxazolidinones.
Investigation of Multi-Targeting Potential of Oxazolidinone Derivatives
The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy to treat complex diseases like cancer and inflammatory disorders. nih.gov The oxazolidinone scaffold is an excellent candidate for the development of multi-target inhibitors due to its chemical tractability and its ability to be decorated with various functional groups to engage different biological targets.
Future research in this area could involve:
Dual-Target Antibacterials: Designing analogues of this compound that not only inhibit protein synthesis but also a second bacterial target, such as cell wall synthesis or DNA gyrase. This could result in a synergistic antibacterial effect and a lower propensity for resistance development.
Anticancer/Anti-inflammatory Agents: As previously discussed, the scaffold can be used to design dual inhibitors of cancer and inflammation-related targets. For example, designing a molecule that inhibits both a tyrosine kinase involved in cancer proliferation and an enzyme like COX-2 could be a powerful therapeutic strategy. nih.gov
Fragment-Based Drug Design: This approach can be used to build multi-target ligands. The this compound core could serve as an anchor fragment, to which other fragments with known affinities for different targets are linked, creating a single molecule with a desired polypharmacological profile.
By systematically exploring these research avenues, the scientific community can unlock the full therapeutic potential of the this compound scaffold, leading to the development of next-generation medicines to address critical unmet medical needs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one, and what are their respective yields and limitations?
- Methodological Answer :
- Enzymatic Synthesis : Candida antarctica lipase B (Novozyme 435) catalyzes the formation of oxazolidinones via carbamate intermediates, as demonstrated in analogous reactions with 2-aminoalcohols and dimethyl carbonate . Yields for similar substrates range from 60–85%, but steric hindrance from the (4-methoxyphenoxy)methyl group may reduce efficiency.
- Stepwise Functionalization : Introduce the 4-methoxyphenoxy group via nucleophilic substitution or Mitsunobu reaction onto a pre-formed oxazolidinone scaffold. Challenges include regioselectivity and competing side reactions (e.g., over-alkylation) .
- Limitations : Enzymatic methods may require optimization for bulky substituents, while chemical routes may necessitate protecting groups to avoid decomposition .
Q. How can the purity and structural integrity of this compound be verified using analytical techniques?
- Methodological Answer :
- HPLC/LC-MS : Monitor purity (>98%) using reversed-phase chromatography with UV detection (λ = 210–280 nm). Compare retention times to standards and confirm via spiked samples .
- NMR Spectroscopy : Key signals include the oxazolidinone carbonyl (δ ~175 ppm in ), methoxy protons (δ ~3.8 ppm in ), and aromatic protons (δ ~6.8–7.2 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 266.1 (calculated for CHNO). Fragmentation patterns can validate the substituent arrangement .
Advanced Research Questions
Q. What strategies can be employed to optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce stereochemistry at the oxazolidinone ring. For example, (R)-configured intermediates are critical for bioactive analogs .
- Enzymatic Resolution : Lipases like Novozyme 435 can selectively hydrolyze one enantiomer of racemic precursors, as shown in related oxazolidinone syntheses .
- Chiral HPLC : Post-synthesis purification with chiral stationary phases (e.g., amylose- or cellulose-based columns) ensures >99% enantiomeric excess .
Q. How does the substitution pattern on the oxazolidinone ring influence the compound's stability under various pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC; the 4-methoxyphenoxy group may enhance stability in acidic conditions due to electron-donating effects .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C expected) and identify volatile byproducts.
- Contradictions : Basic conditions (e.g., CsCO) can cleave the oxazolidinone ring, as observed in analogous derivatives .
Q. What are the common side reactions encountered during the functionalization of this compound, and how can they be mitigated?
- Methodological Answer :
- Nucleophilic Ring-Opening : The oxazolidinone carbonyl is susceptible to attack by amines or strong bases. Use protective groups (e.g., Boc or Cbz) on reactive sites during derivatization .
- Oxidation of Methoxy Groups : Avoid harsh oxidizing agents (e.g., KMnO) to prevent demethylation. Instead, employ milder conditions (e.g., TEMPO/NaClO) for selective modifications .
- Mitigation : Optimize reaction stoichiometry and use scavengers (e.g., molecular sieves) to trap byproducts .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Model interactions with bacterial ribosomes (e.g., 50S subunit) to predict antibacterial activity, leveraging structural data from linezolid analogs .
- QSAR Studies : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with MIC values against Gram-positive pathogens.
- ADMET Prediction : Use tools like SwissADME to assess permeability, plasma protein binding, and metabolic stability .
Data Contradictions and Resolution
- Synthesis Efficiency : Enzymatic methods (70–85% yield ) may underperform compared to chemical routes (50–60% ) for bulky derivatives. Resolution: Hybrid approaches (e.g., enzymatic catalysis followed by chemical functionalization) can balance efficiency and selectivity.
- Stability in Plasma : While some oxazolidinones show plasma stability , others degrade rapidly under basic conditions . Resolution: Pre-formulation studies (e.g., simulated intestinal fluid testing) are critical for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
